molecular formula C22H24N4O2S2 B11169503 3-[(2-methylpropanoyl)amino]-N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

3-[(2-methylpropanoyl)amino]-N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B11169503
M. Wt: 440.6 g/mol
InChI Key: IWLJJNDANSGPIR-UHFFFAOYSA-N
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Description

3-(2-METHYLPROPANAMIDO)-N-{5-[(3-PHENYLPROPYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzamide core linked to a thiadiazole ring, which is further substituted with a phenylpropyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-METHYLPROPANAMIDO)-N-{5-[(3-PHENYLPROPYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Attachment of the Phenylpropyl Group: The phenylpropyl group is introduced via a nucleophilic substitution reaction, where a phenylpropyl halide reacts with the thiadiazole intermediate.

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting an appropriate benzoyl chloride with an amine derivative.

    Final Coupling Reaction: The final step involves coupling the benzamide core with the thiadiazole intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-METHYLPROPANAMIDO)-N-{5-[(3-PHENYLPROPYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the amide or thiadiazole functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzamide or thiadiazole rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(2-METHYLPROPANAMIDO)-N-{5-[(3-PHENYLPROPYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-METHYLPROPANAMIDO)-N-{5-[(3-PHENYLPROPYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-methylpropanamido)-N-{2-[(trifluoromethyl)sulfanyl]ethyl}benzamide
  • 6-(2-methylpropanamido)-N-(3-phenylpropyl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide
  • 2-(2-methylpropanamido)-3-[(2-methylpropanoyl)sulfanyl]-N-[2-(nitrooxy)ethyl]propanamide

Uniqueness

3-(2-METHYLPROPANAMIDO)-N-{5-[(3-PHENYLPROPYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its thiadiazole ring and phenylpropyl group contribute to its potential as a versatile compound in various research applications.

Properties

Molecular Formula

C22H24N4O2S2

Molecular Weight

440.6 g/mol

IUPAC Name

3-(2-methylpropanoylamino)-N-[5-(3-phenylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C22H24N4O2S2/c1-15(2)19(27)23-18-12-6-11-17(14-18)20(28)24-21-25-26-22(30-21)29-13-7-10-16-8-4-3-5-9-16/h3-6,8-9,11-12,14-15H,7,10,13H2,1-2H3,(H,23,27)(H,24,25,28)

InChI Key

IWLJJNDANSGPIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SCCCC3=CC=CC=C3

Origin of Product

United States

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